An In-depth Technical Guide to 5-Iodo-2-methoxybenzonitrile
An In-depth Technical Guide to 5-Iodo-2-methoxybenzonitrile
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-2-methoxybenzonitrile (CAS No. 933672-32-3), a valuable substituted aryl iodide intermediate in organic synthesis. The document details the physicochemical properties, outlines a robust, field-proven synthetic protocol via electrophilic iodination, and provides a thorough characterization profile including predicted spectral data (¹H NMR, ¹³C NMR, IR, MS). Furthermore, this guide explores the synthetic utility of 5-Iodo-2-methoxybenzonitrile as a versatile building block, with a particular focus on its application in palladium-catalyzed cross-coupling reactions, exemplified by a detailed protocol for a Suzuki-Miyaura coupling. This document is intended to serve as a practical resource for researchers and professionals in drug discovery, medicinal chemistry, and materials science, enabling them to effectively synthesize, characterize, and utilize this important chemical intermediate.
Introduction
5-Iodo-2-methoxybenzonitrile is a polysubstituted aromatic compound featuring an iodo, a methoxy, and a nitrile functional group. This unique combination of functionalities makes it a highly versatile intermediate in the synthesis of complex organic molecules. The electron-donating methoxy group activates the aromatic ring, while the nitrile and iodo moieties provide reactive handles for a wide array of chemical transformations. The carbon-iodine bond, in particular, is highly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions, which are foundational in modern drug development and materials science.[1][2] This guide will provide an in-depth look at the synthesis, characterization, and synthetic applications of this key building block.
Physicochemical and Safety Data
A summary of the key physical and chemical properties of 5-Iodo-2-methoxybenzonitrile is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 933672-32-3 | [3][4] |
| Molecular Formula | C₈H₆INO | [3] |
| Molecular Weight | 259.04 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 122-126 °C | [4] |
| Boiling Point | 316.50 °C (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | [5] |
| SMILES | COC1=C(C=C(C=C1)I)C#N | [3] |
Safety and Handling:
5-Iodo-2-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[4] Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[5] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen).[3]
Synthesis of 5-Iodo-2-methoxybenzonitrile
The synthesis of 5-Iodo-2-methoxybenzonitrile is most effectively achieved through the electrophilic iodination of its precursor, 2-methoxybenzonitrile. The methoxy group is an ortho-, para-directing activator, making the position para to it (C5) susceptible to electrophilic attack. Several methods for the iodination of activated aromatic rings have been reported in the literature.[6][7][8] A reliable and scalable method utilizes N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of a strong acid, such as trifluoroacetic acid, to generate a more potent electrophilic iodine species.[6]
Proposed Synthetic Protocol: Electrophilic Iodination of 2-Methoxybenzonitrile
This protocol is based on established methods for the iodination of methoxy-substituted aromatic compounds.[6]
Reaction Scheme:
A proposed synthetic route to 5-Iodo-2-methoxybenzonitrile.
Materials:
-
2-Methoxybenzonitrile
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N-iodosuccinimide (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-Iodo-2-methoxybenzonitrile as a white to off-white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Iodo-2-methoxybenzonitrile. Below are the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C6 position, which is ortho to the nitrile group and meta to the iodine atom. It appears as a doublet due to coupling with the proton at C4.
-
δ ~7.6 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): This signal is attributed to the proton at the C4 position, which is coupled to the protons at C3 and C6.
-
δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): This signal corresponds to the proton at the C3 position, which is ortho to the methoxy group and coupled to the proton at C4.
-
δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methoxy group protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Carbonyl carbon of the nitrile group (C1).
-
δ ~142 ppm: Aromatic carbon attached to the nitrile group (C2).
-
δ ~138 ppm: Aromatic carbon attached to the iodine atom (C5).
-
δ ~135 ppm: Aromatic carbon at the C4 position.
-
δ ~118 ppm: Aromatic carbon at the C6 position.
-
δ ~112 ppm: Aromatic carbon at the C3 position.
-
δ ~92 ppm: Aromatic carbon attached to the methoxy group (C2).
-
δ ~56 ppm: Methoxy carbon.
-
Infrared (IR) Spectroscopy
An IR spectrum of 5-Iodo-2-methoxybenzonitrile is available on SpectraBase.[9] The characteristic absorption bands are expected as follows:
-
~2225 cm⁻¹: Sharp, strong absorption corresponding to the C≡N stretching vibration of the nitrile group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methoxy group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1020 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
-
~800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.
-
~600-500 cm⁻¹: C-I stretching vibration.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺ is expected at m/z = 259. A prominent peak at m/z = 132 would correspond to the loss of the iodine atom ([M-I]⁺). Other fragmentation patterns may include the loss of a methyl group from the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₆INO [M]⁺: 258.9494; Found: (This would be experimentally determined).
Applications in Organic Synthesis
5-Iodo-2-methoxybenzonitrile is a valuable precursor for the synthesis of more complex molecules, primarily through reactions that leverage the reactivity of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are particularly well-suited for this substrate.[10][11][12] The iodine substituent serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.[13]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[14] 5-Iodo-2-methoxybenzonitrile is an excellent substrate for this reaction due to the high reactivity of the C-I bond.
Proposed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a generalized procedure based on well-established methods for Suzuki couplings of aryl iodides.[12][15]
Reaction Scheme:
A proposed Suzuki-Miyaura coupling reaction.
Materials:
-
5-Iodo-2-methoxybenzonitrile
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 5-Iodo-2-methoxybenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield 5-phenyl-2-methoxybenzonitrile.
Conclusion
5-Iodo-2-methoxybenzonitrile is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via electrophilic iodination of 2-methoxybenzonitrile and the pronounced reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions make it an attractive intermediate for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its synthesis, characterization, and synthetic utility, offering researchers and drug development professionals the necessary information to effectively incorporate this compound into their synthetic strategies.
References
-
SpectraBase. 5-Iodo-2-methoxybenzonitrile. [Link]
-
PubChem. 5-Iodo-2-methoxybenzonitrile. [Link]
- Matyas, R., & Ctvrtnicek, J. (2019). Iodination of Organic Compounds Using the Reagent System I2/30% aq H2O2. ARKIVOC.
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
- Chaikovskii, V. K., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.
-
The Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]
-
PubChemLite. 5-iodo-2-methoxybenzonitrile (C8H6INO). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
- Kappe, C. O. (2011). Flow Chemistry: Sonogashira Coupling. University of Graz.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 5-Iodo-2-methoxybenzonitrile | 933672-32-3 | FI70394 [biosynth.com]
- 4. 5-Iodo-2-methoxybenzonitrile | 933672-32-3 | TCI AMERICA [tcichemicals.com]
- 5. PubChemLite - 5-iodo-2-methoxybenzonitrile (C8H6INO) [pubchemlite.lcsb.uni.lu]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. youtube.com [youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
